4-methyl-N,N-diphenylaniline
Overview
Description
4-Methyl-N,N-diphenylaniline is a compound that is structurally related to various diphenylamine derivatives. While the provided papers do not directly discuss 4-methyl-N,N-diphenylaniline, they do provide insights into the chemistry of related compounds, which can be used to infer properties and reactivity patterns of 4-methyl-N,N-diphenylaniline.
Synthesis Analysis
The synthesis of related compounds, such as N-phenyl α-amino acids using diphenyliodonium bromide, suggests that similar activating groups could be used for the synthesis of 4-methyl-N,N-diphenylaniline . Additionally, the synthesis of 4-((4'-N,N-diphenyl)phenyl)-2,2'-bipyridine involves a series of reactions including bromination and Suzuki coupling, which could potentially be adapted for the synthesis of 4-methyl-N,N-diphenylaniline .
Molecular Structure Analysis
The molecular structure of N,N-diphenylguanidine derivatives has been studied, revealing conformational properties that could be relevant to the structure of 4-methyl-N,N-diphenylaniline . The conformational preferences of these molecules are related to those of aromatic anilides, which may also apply to the molecular structure of 4-methyl-N,N-diphenylaniline.
Chemical Reactions Analysis
The electropolymerization of diphenylamine to form polydiphenylamine indicates that 4-methyl-N,N-diphenylaniline could also undergo similar polymerization reactions under appropriate conditions . The chemical and electrochemical synthesis of polydiphenylamine and poly-N-methylaniline further supports the potential reactivity of 4-methyl-N,N-diphenylaniline in polymerization processes .
Physical and Chemical Properties Analysis
The vibrational spectra of diphenylmethane derivatives provide insights into the physical properties that 4-methyl-N,N-diphenylaniline might exhibit, such as characteristic ring breathing modes sensitive to amino substitution . The solid-state photochemistry and reactivity in asymmetric synthesis of related compounds suggest that 4-methyl-N,N-diphenylaniline could have interesting photochemical properties and potential for use in asymmetric synthesis .
Scientific Research Applications
Catalysis in Organic Reactions : Fadi M. Younis et al. (2015) demonstrated the use of 4-methyl-N,N-diphenylaniline in the hydroamination of diphenylbutadiyne with primary arylamines, leading to the formation of quinoline derivatives. This showcases its potential in catalysis and organic synthesis (Younis, Krieck, Görls, & Westerhausen, 2015).
Phase Diagrams in Material Science : Research by D. Trache et al. (2013) involved 4-methyl-N,N-diphenylaniline in the study of phase diagrams for binary mixtures of energetic materials’ stabilizers. This research contributes to our understanding of material properties in different phases (Trache, Khimeche, Benelmir, & Dahmani, 2013).
Polymer Synthesis and Characterization : N. Comisso et al. (1988) investigated the chemical and electrochemical synthesis of polydiphenylamine and poly-N-methylaniline from 4-methyl-N,N-diphenylaniline, highlighting its relevance in polymer chemistry (Comisso, Daolio, Mengoli, Salmaso, Zecchin, & Zotti, 1988).
Organic Electronics : Soo‐Kang Kim et al. (2009) synthesized new asymmetric light-emitting organic compounds with diphenylamine or triphenylamine side groups, demonstrating the potential of 4-methyl-N,N-diphenylaniline in creating materials for electronic applications (Kim, Yang, Park, Ma, Lee, Kim, & Park, 2009).
Electrochemical Applications : The electrochemical oxidation of 4-methyl-N,N-diphenylaniline was studied by V. Dvořák et al. (1967), which is significant for understanding its behavior in electrochemical systems and potential applications in sensors or batteries (Dvořák, Němec, & Zýka, 1967).
Solar Energy : D. Hagberg et al. (2006) explored the use of 4-methyl-N,N-diphenylaniline derivatives in dye-sensitized solar cells, indicating its potential in renewable energy technologies (Hagberg, Edvinsson, Marinado, Boschloo, Hagfeldt, & Sun, 2006).
Safety And Hazards
properties
IUPAC Name |
4-methyl-N,N-diphenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULUNTXBHHKFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461685 | |
Record name | 4-Methyltriphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N,N-diphenylaniline | |
CAS RN |
4316-53-4 | |
Record name | 4-Methyltriphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyltriphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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